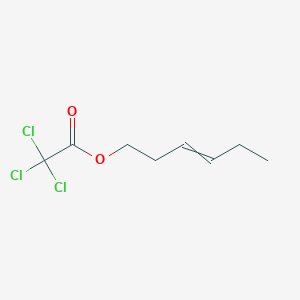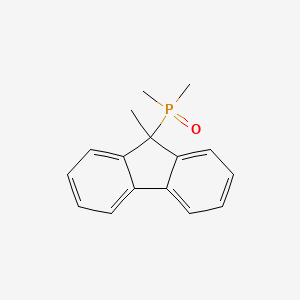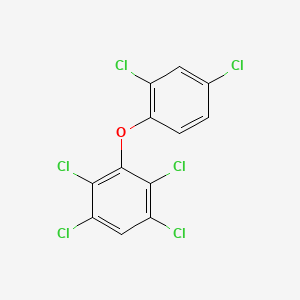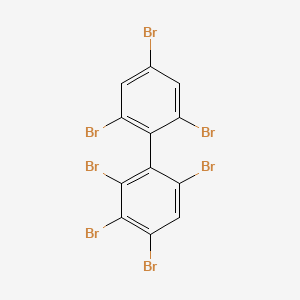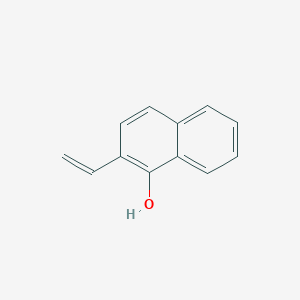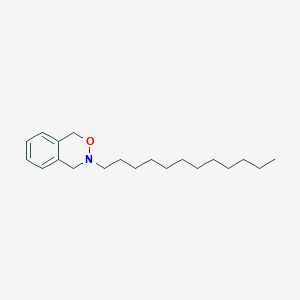![molecular formula C23H19NOSe B14304016 3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole] CAS No. 114263-85-3](/img/structure/B14304016.png)
3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene moiety and an oxaselenazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the dehydrative coupling of (hetero)biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds under mild conditions and yields the desired spiro compound in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] has several scientific research applications, including:
Organic Electronics: The compound is used as a host material in OLEDs due to its high triplet energy and excellent electroluminescence performance.
Photovoltaics: It can be employed as a hole transport layer in perovskite solar cells, contributing to improved device stability and efficiency.
Chemical Sensors: The unique electronic properties of the compound make it suitable for use in chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism by which 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer to the emissive dopant molecules. This results in high external quantum efficiency and low efficiency roll-off .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] offers unique advantages such as enhanced stability and specific electronic properties that make it particularly suitable for use in high-performance optoelectronic devices. Its unique structure allows for better hole transport capability and superior charge recombination efficiency, leading to improved device performance .
Eigenschaften
CAS-Nummer |
114263-85-3 |
|---|---|
Molekularformel |
C23H19NOSe |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)spiro[1,4,2-oxaselenazole-5,9'-fluorene] |
InChI |
InChI=1S/C23H19NOSe/c1-14-12-15(2)21(16(3)13-14)22-24-25-23(26-22)19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-13H,1-3H3 |
InChI-Schlüssel |
RDBQXTPQOFDEIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3([Se]2)C4=CC=CC=C4C5=CC=CC=C35)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
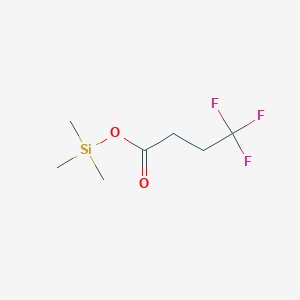
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
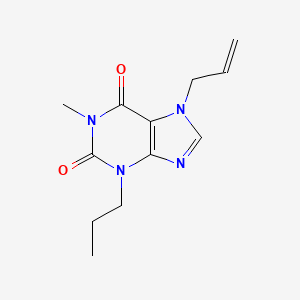
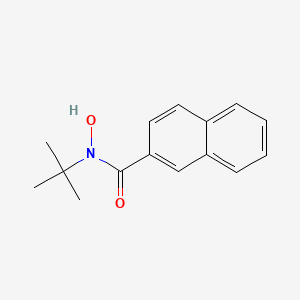
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
